molecular formula C10H15NO B3048780 2-(3-Methoxy-4-methylphenyl)ethan-1-amine CAS No. 18149-16-1

2-(3-Methoxy-4-methylphenyl)ethan-1-amine

Cat. No. B3048780
CAS RN: 18149-16-1
M. Wt: 165.23 g/mol
InChI Key: PXSYKFKOKXYQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-4-methylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .


Synthesis Analysis

The synthesis of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine can be achieved through transaminase-mediated chiral selective transamination of 1-(3-methylphenyl)ethan-1-one . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was the best co-solvent . The process was optimized to achieve maximum conversion with good product formation and higher yield .


Molecular Structure Analysis

The molecular structure of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine consists of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an ethan-1-amine group (-CH2CH2NH2) .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine is the transamination of 1-(3-methylphenyl)ethan-1-one . This reaction is catalyzed by the enzyme ATA-025 .

Scientific Research Applications

Metabolic Pathways and Pharmacological Actions

Research on 2-(3-Methoxy-4-methylphenyl)ethan-1-amine has explored its metabolic pathways and pharmacological actions, particularly focusing on its role within the catecholamine metabolic processes. Studies have highlighted the synthesis, degradation, and pharmacological activity of catecholamines, including norepinephrine and dopamine, which can be degraded into corresponding acids or other metabolites like normetanephrine, 3-methoxy 4-hydroxyphenyl glycol, and various alcohols through the action of monoamine oxidase and other enzymes (Friedhoff & Goldstein, 1962).

Antimicrobial and Anticoccidial Activities

The compound has been implicated in the synthesis of derivatives with notable antimicrobial and anticoccidial activities. Specifically, Michael type addition of an amine to certain derivatives yielded compounds that, upon reduction, showed significant activity as coccidiostats, providing protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).

Catalytic Applications

2-(3-Methoxy-4-methylphenyl)ethan-1-amine is involved in catalytic processes, such as the amination of alcohols over silica-supported nickel catalysts, producing select amines with high selectivity. Such processes are significant for the synthesis of various chemicals and intermediates in the pharmaceutical and chemical industries (Bassili & Baiker, 1990).

Complexation and Catalysis in Organic Chemistry

The compound finds applications in the complexation with palladium(II) for catalyzing methoxycarbonylation of olefins, demonstrating the influence of complex structure and olefin chain length on catalytic behavior. This application is crucial for developing efficient catalysts in organic synthesis and industrial chemical processes (Zulu et al., 2020).

Synthesis of Heterocyclic Compounds

In the realm of organic synthesis, 2-(3-Methoxy-4-methylphenyl)ethan-1-amine contributes to the synthesis of various heterocyclic compounds, including pyrrolidines, oxadiazoles, and thiazoles, which have potential applications in medicinal chemistry and drug development. These syntheses involve reactions with different binucleophilic agents, leading to diverse structural motifs with potential biological activity (Wu, Lee, & Beak, 1996).

Mechanism of Action

The mechanism of action for the synthesis of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine involves the transamination of 1-(3-methylphenyl)ethan-1-one . Transaminases are capable of carrying out chiral selective transamination, which is an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Future Directions

The future directions for the use of 2-(3-Methoxy-4-methylphenyl)ethan-1-amine could involve its use in the synthesis of different active pharmaceutical entities . The green, facile, and novel enzymatic approach used for its synthesis could be further optimized and applied to other similar compounds .

properties

IUPAC Name

2-(3-methoxy-4-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSYKFKOKXYQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515245
Record name 2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-4-methylphenyl)ethan-1-amine

CAS RN

18149-16-1
Record name 2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxy-4-methylphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.